molecular formula C20H15F3N4O B2782971 4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-71-1

4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2782971
CAS No.: 942008-71-1
M. Wt: 384.362
InChI Key: QEUJXTVWBMFQJK-UHFFFAOYSA-N
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Description

Its structure features:

  • 4-Methyl group: Enhances steric stability and modulates electronic properties.
  • 1-Phenyl substituent: Contributes to aromatic interactions in biological targets.
  • 6-(4-(Trifluoromethyl)benzyl group: Introduces strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability and binding affinity.

The trifluoromethyl (CF₃) group is a critical pharmacophore, offering unique hydrophobic and electrostatic interactions compared to non-fluorinated analogs. The molecular formula is C₂₀H₁₅F₃N₄O, with a calculated molecular weight of 408.36 g/mol.

Properties

IUPAC Name

4-methyl-1-phenyl-6-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O/c1-13-17-11-24-27(16-5-3-2-4-6-16)18(17)19(28)26(25-13)12-14-7-9-15(10-8-14)20(21,22)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUJXTVWBMFQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo-pyridazine core, which is known for various biological activities. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity.

Research indicates that compounds with similar structures can engage in multiple mechanisms, including:

  • Inhibition of Protein Kinases : Compounds in this class often exhibit inhibitory effects on specific kinases, which play crucial roles in cell signaling pathways.
  • Cellular Target Engagement : The ability to penetrate cellular membranes and interact with intracellular targets is essential for therapeutic efficacy.

Antitumor Activity

Studies have shown that pyrazolo-pyridazine derivatives exhibit significant antitumor activities. For instance, a related compound demonstrated the ability to inhibit anchorage-independent growth in cancer cell lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression. In vitro assays revealed that it could effectively inhibit neddylation pathways, which are critical for the function of certain oncogenic proteins .

Neuroprotective Effects

Some derivatives have shown neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and engage with central nervous system targets .

Case Study 1: Inhibition of PI5P4Kγ

A study focused on a series of pyrazolo-pyridazine compounds demonstrated that one derivative had a potent inhibitory effect on PI5P4Kγ, a kinase implicated in various cellular processes. The compound exhibited a pIC50 value of 7.4, indicating strong activity against this target .

CompoundTargetpIC50
Compound 7PI5P4Kγ7.4

Case Study 2: Pharmacokinetics in Animal Models

Pharmacokinetic studies conducted on similar compounds showed promising results regarding oral bioavailability and plasma stability. For instance, one compound maintained plasma levels above its IC90 for over 24 hours following administration at a dose of 50 mg/kg in mice .

ParameterValue
Dose50 mg/kg
Maximal Plasma Exposure (Cmax)0.36 μM
Duration Above IC90>24 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences in structure, physicochemical properties, and biological activity between the target compound and analogs (Table 1).

Structural Modifications

  • Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyridazinone core differs from isoxazolo[3,4-d]pyridazinone () and pyrazolo[3,4-d]pyrimidinone (). These variations alter hydrogen-bonding capacity and electronic distribution .
  • Substituent Effects: 6-(4-(Trifluoromethyl)benzyl): Compared to 6-(4-fluorobenzyl) (), the CF₃ group increases lipophilicity (logP ~3.2 vs. 1-Phenyl vs. 1-(4-Fluorophenyl): Fluorination () improves metabolic stability but may reduce aromatic π-π stacking compared to the unsubstituted phenyl group .

Physicochemical Properties

  • Melting Point : The target compound is expected to have a higher melting point (>200°C) due to CF₃-induced rigidity, similar to 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one (205–207°C, ) .
  • Solubility : The CF₃ group lowers aqueous solubility compared to 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine (), where the hydroxyl group enhances polarity .

Table 1. Key Comparisons of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
Target Compound Pyrazolo[3,4-d]pyridazinone 4-Me, 1-Ph, 6-(4-CF₃-benzyl) 408.36 >200 3.2
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-... () Pyrazolo[3,4-d]pyridazinone 4-Me, 1-(4-F-Ph), 6-(4-F-benzyl) 368.34 190–195* 2.8
6-Benzyl-4-(4-chlorophenyl)-3-styryl-... () Isoxazolo[3,4-d]pyridazinone 4-(4-Cl-Ph), 3-styryl, 6-benzyl 414.86 180–185* 4.1
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-... () Pyrazolo[3,4-d]pyrimidinone 6-tert-butyl, 1-(4-F-2-OH-Ph) 315.33 175–180* 1.9
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one () Isoxazolo[3,4-d]pyridazinone 4-(4-MeO-Ph) 243.22 205–207 1.5

*Predicted based on structural analogs.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, DMF, 80°C65–70
2Pd(PPh₃)₄, THF, 60°C50–55

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Standard analytical techniques include:

  • Melting Point Analysis: Determined via capillary tube method (expected range: 180–190°C) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for trifluoromethyl (δ ~120–125 ppm in ¹³C) and pyridazine core protons (δ 7.5–8.5 ppm in ¹H) .
    • IR: Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₁H₁₆F₃N₃O) with <2 ppm error .

Advanced: What experimental strategies resolve contradictions in reported kinase inhibitory activity data?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions or kinase isoforms. To address this:

Comparative Assays: Test the compound against the same kinase isoforms (e.g., JAK2 vs. JAK3) under standardized ATP concentrations (e.g., 10 µM) .

Cellular vs. Enzymatic Assays: Validate activity in cell-based models (e.g., HEK293T transfected with target kinases) alongside enzymatic assays to account for off-target effects .

Structural Validation: Use X-ray crystallography or molecular docking to confirm binding mode variations across isoforms .

Advanced: How does the substituent at the 6-position influence biological activity?

Methodological Answer:
The 4-(trifluoromethyl)benzyl group enhances lipophilicity and target binding:

  • Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assay) .
  • Target Interaction: Trifluoromethyl groups form strong van der Waals interactions with hydrophobic kinase pockets (e.g., ATP-binding sites in JAK kinases) .

Q. Table 2: Substituent Effects on Activity

Substituent (6-position)IC₅₀ (JAK2, nM)LogP
-CH₂C₆H₄CF₃12 ± 23.8
-CH₂C₆H₅45 ± 52.3
-CH₂C₆H₄OCH₃80 ± 101.9

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in kinase ATP pockets (PDB IDs: 4HVS for JAK2). Focus on hydrogen bonds with hinge regions (e.g., Glu930) and hydrophobic contacts with CF₃ groups .
  • Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) to assess conformational changes in the kinase activation loop .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions in crystal structures (e.g., C–H···F contacts contribute ~15% of surface contacts) .

Advanced: How can environmental fate studies be integrated into early-stage research?

Methodological Answer:
Adopt protocols from Project INCHEMBIOL :

Degradation Studies: Expose the compound to UV light (λ = 254 nm) and analyze photolysis products via LC-MS.

Ecotoxicology: Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition).

Partition Coefficients: Measure logKₒw (octanol-water) to predict bioaccumulation potential.

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition: Use TR-FRET assays (e.g., Life Technologies’ Z’-LYTE®) with recombinant kinases .
  • Cytotoxicity: Screen against HEK293 and HepG2 cells (72-hr MTT assay) to establish selectivity indices .

Advanced: What strategies optimize the compound’s solubility without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the pyridazine carbonyl, hydrolyzed in vivo to regenerate the active compound .
  • Co-Crystallization: Use succinic acid or cyclodextrins to enhance aqueous solubility (test via shake-flask method) .

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